5-Bromo-3-chlorothiophene-2-carbonitrile

Description

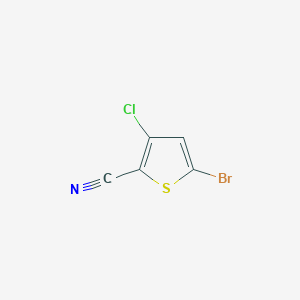

5-Bromo-3-chlorothiophene-2-carbonitrile is a halogenated thiophene derivative featuring a bromine atom at position 5, a chlorine atom at position 3, and a carbonitrile group at position 2 of the thiophene ring. Its molecular formula is C₅HBrClN₂S, with a calculated molecular weight of 236.5 g/mol (based on atomic masses: C=12, H=1, Br=80, Cl=35.5, N=14, S=32). Thiophene’s aromatic sulfur-containing ring confers electron-rich properties, while the electron-withdrawing carbonitrile group enhances reactivity for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

5-bromo-3-chlorothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClNS/c6-5-1-3(7)4(2-8)9-5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQDJSTWXDCQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chlorothiophene-2-carbonitrile typically involves the halogenation of thiophene derivatives. One common method is the bromination and chlorination of thiophene-2-carbonitrile. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chlorothiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine would yield an aminothiophene derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-chlorothiophene-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chlorothiophene-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the derivative synthesized from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 3-Bromo-2-chlorothiophene (C₄H₂BrClS)

- Key Differences : Lacks the carbonitrile group at position 2.

- Impact : The absence of the electron-withdrawing nitrile reduces polarity and reactivity toward nucleophilic substitution, limiting its utility in forming amides or further functionalized derivatives.

(b) 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile (C₁₀H₄BrCl₂N₂O)

- Structure : Oxazole core (O and N heteroatoms) vs. thiophene (S).

- Impact: Oxazole’s reduced electron density compared to thiophene alters its participation in cycloaddition reactions.

(c) 5-Bromo-2-(cyclohexylmethylthio)pyridine-3-carbonitrile (C₁₃H₁₅BrN₂S)

Functional Group Influence

(a) Carbonitrile-Containing Derivatives

- 5-Bromo-3-chlorothiophene-2-carbonitrile : The carbonitrile group enables participation in click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor for carboxylic acids or amines via hydrolysis or reduction.

Comparative Data Table

Biological Activity

5-Bromo-3-chlorothiophene-2-carbonitrile is a compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.46 g/mol. The compound features a thiophene ring substituted with bromine and chlorine atoms, as well as a cyano group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.25 | Comparable to ciprofloxacin |

| Escherichia coli | 0.5 | Effective against resistant strains |

| Salmonella Typhi | 0.125 | Superior to traditional antibiotics |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which is critical for bacterial growth and reproduction.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell growth.

Case Study: In Vitro Evaluation of Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding : The cyano group may form covalent bonds with nucleophilic sites on proteins or enzymes.

- Halogen Bonding : The presence of bromine and chlorine enhances the compound's reactivity through halogen bonding.

- Molecular Interactions : Studies using molecular docking have shown favorable interactions with targets involved in bacterial resistance and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.